molecular formula C11H13NO2 B1624514 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one CAS No. 64320-90-7

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Cat. No. B1624514
CAS RN: 64320-90-7
M. Wt: 191.23 g/mol
InChI Key: JVDJUABJKGWBCD-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a compound that has been mentioned in the context of being a biologically important alkylaminophenol . It is synthesized by the Petasis reaction .


Synthesis Analysis

The synthesis of this compound involves the Petasis reaction . This reaction is a multi-component reaction that allows for the synthesis of a variety of compounds . The synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one via the Petasis reaction suggests that it could be a versatile method for producing this compound .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one has been analyzed using various spectroscopic techniques, including FTIR, UV, and NMR . The structural properties and quantum chemical calculations were carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .

properties

IUPAC Name

4-(hydroxymethyl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDJUABJKGWBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434120
Record name 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

CAS RN

64320-90-7
Record name 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1′-Carbonylbisimidazole was added to a THF solution of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and stirred at room temperature for 1.5Hours. Successively sodium borohydride and 2.0 ml of water were added thereto and stirred at room temperature for 1Hour. Thereafter, its work-up and purification were carried out in the standard method to obtain 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one. EP: 192.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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